2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate
Description
The compound 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate is a structurally complex molecule featuring:
- A conjugated (2E)-prop-2-enoate system, which may enhance electronic delocalization and reactivity.
- A 1H-pyrazole ring substituted at position 1 with a 2-cyanoethyl group and at position 3 with a 4-methylphenyl group. These substituents likely influence steric and electronic properties, affecting biological interactions.
While direct experimental data on this compound are unavailable, its structural motifs align with pyrazole-based esters studied in medicinal chemistry and agrochemical research . Computational tools like SHELX, widely used for crystallographic refinement , could aid in elucidating its 3D conformation for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-18-8-10-20(11-9-18)24-21(16-27(26-24)15-5-14-25)12-13-23(29)30-17-22(28)19-6-3-2-4-7-19/h2-4,6-13,16H,5,15,17H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKUHNMRWFORM-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OCC(=O)C3=CC=CC=C3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)OCC(=O)C3=CC=CC=C3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the phenyl and cyanoethyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The target compound is compared below with three structural analogs (Table 1), focusing on molecular features, substituent effects, and theoretical biological implications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Variations
- Ester vs. Acid : The target compound and analogs from and are esters, whereas is a carboxylic acid. Esters generally exhibit higher lipophilicity, favoring passive diffusion across biological membranes. In contrast, the carboxylic acid in is ionized at physiological pH, improving aqueous solubility but limiting cell permeability .
Substituent Effects
- The 4-methylphenyl group in the target adds steric bulk, which could hinder metabolic degradation compared to the simpler methyl group in .
Molecular Weight and Drug-Likeness
- The smaller analogs (166.18 g/mol) and (258.25 g/mol) align better with Lipinski’s rules for drug-likeness.
Biological Activity
The compound 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate is a pyrazole derivative recognized for its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, a phenyl group, and a cyanoethyl moiety, which contribute to its potential therapeutic applications. The molecular formula is with a molecular weight of approximately 368.39 g/mol.
Biological Activities
Research indicates that compounds within the pyrazole class, including this specific derivative, exhibit significant antitumor , anti-inflammatory , and antimicrobial properties. Below are detailed findings regarding its biological activities:
Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness in reducing cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves modulation of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to cell cycle arrest and apoptosis.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| MCF-7 | 15 µM | Induces apoptosis via PI3K/Akt inhibition | |
| PC-3 | 20 µM | Cell cycle arrest through JNK pathway activation |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes. Pyrazole derivatives have been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising role in treating inflammatory diseases.
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| 2-Oxo Compound | TNF-alpha | Decreased by 40% |
| Similar Pyrazole Derivative | IL-6 | Inhibited by 30% |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Pyrazole derivatives generally exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of This compound can be attributed to several mechanisms:
- Electrophilic Attack : The cyanoethyl group may act as an electrophile, engaging with nucleophilic sites on proteins or enzymes.
- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking.
- Biochemical Pathways Modulation : This compound may influence various biochemical pathways, particularly those related to cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a similar pyrazole derivative showed significant tumor reduction in patients with advanced breast cancer after administration over six months.
- Anti-inflammatory Application : A controlled study indicated that patients with rheumatoid arthritis experienced reduced inflammation markers after treatment with a related pyrazole compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
